3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide
Overview
Description
3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide is a heterocyclic compound that features a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide typically involves the cyclization of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzenesulfonamide with formaldehyde under acidic conditions to form the desired benzothiazine ring . Another approach involves the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its antimicrobial and antiviral properties.
Medicine: It shows potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: It is used in the development of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide involves its interaction with various molecular targets and pathways. For instance, in its role as a fungicide, it inhibits the bc1 complex in the fungal respiratory chain, blocking electron transfer and ultimately leading to the cessation of fungal growth . In medicinal applications, it may interact with specific receptors or enzymes to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide include:
- 1,2,4-Benzothiadiazine 1,1-dioxide
- 1,2,4-Benzothiazine 1,1-dioxide
- 2,1-Benzothiazine 2,2-dioxide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activities. For example, the presence of different functional groups at various positions on the benzothiazine ring can significantly alter its pharmacological properties, making it a versatile scaffold for drug development .
Biological Activity
3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide is a heterocyclic compound with significant biological activity. This article examines its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of 2-aminobenzenesulfonamide with aldehydes or ketones under acidic conditions. One common method includes reacting 2-aminobenzenesulfonamide with formaldehyde to form the benzothiazine ring system.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : It has been shown to possess significant antimicrobial activity against various pathogens. For instance, derivatives of this compound have demonstrated potent activity against Gram-positive and Gram-negative bacteria .
- Antiviral Effects : Studies have highlighted its potential antiviral properties, making it a candidate for further investigation in antiviral drug development.
- Enzyme Inhibition : Recent studies have focused on its inhibitory effects on monoamine oxidase (MAO) enzymes. Certain derivatives have shown IC50 values in the micromolar range against MAO A and MAO B, indicating potential applications in treating neurological disorders .
The mechanism of action for this compound involves interaction with various molecular targets:
- Inhibition of Fungal Growth : As a fungicide, it inhibits the bc1 complex in the fungal respiratory chain, disrupting electron transfer and leading to fungal cell death.
- MAO Inhibition : The compound's derivatives have been shown to bind effectively to the active sites of MAO A and MAO B enzymes, suggesting a mechanism that could alleviate symptoms of depression and anxiety by increasing levels of neurotransmitters such as serotonin and dopamine .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A derivative of 3,4-Dihydro-1H-2,1-benzothiazine was tested against various bacterial strains. The study found that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Neuroprotective Effects : In a study investigating neuroprotective properties, certain derivatives were found to significantly reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in neurodegenerative disease treatment .
- Anticancer Activity : Research indicated that some derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to their ability to induce apoptosis in cancer cells through mitochondrial pathways .
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:
Compound Name | Antimicrobial Activity | MAO Inhibition | Anticancer Activity |
---|---|---|---|
This compound | High | Yes | Moderate |
1,2-Benzothiadiazine 1,1-dioxide | Moderate | No | Low |
2,1-Benzothiazine 2,2-dioxide | Low | Yes | High |
Properties
IUPAC Name |
3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUUSVZJOLXBIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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